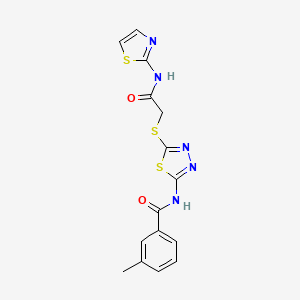

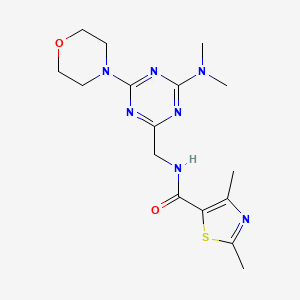

![molecular formula C21H20N2O3 B2863182 N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide CAS No. 880073-83-6](/img/structure/B2863182.png)

N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide” is an aromatic compound . It is a part of a class of compounds known as aromatic polyamides . These polyamides are high-performance materials due to their excellent combination of high thermal properties, good mechanical strength, chemical resistance characteristic, low flammability, and dielectrical properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of a new kink structured aromatic diamine, N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide with structurally different aromatic diacids . This reaction is carried out via direct Yamazaki’s phosphorylative polycondensation method using triphenyl phosphite (TPP) as a condensing agent in a pyridine (Py)/LiCl/1-methyl-2-pyrrolidone (NMP) solvent system .Molecular Structure Analysis

The molecular structure of this compound is characterized by inherent viscosities, solubility in organic solvents, FT-IR, DSC, TGA, and XRD techniques . The X-ray diffraction patterns of these polyamides indicated the amorphous nature, which is reflected in solubility behavior .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-naphthol and 4-fluoro benzonitrile to form the new aromatic m-catenated diamine . This diamine then reacts with several structurally different aromatic diacids to form the final product .Physical And Chemical Properties Analysis

The polyamides synthesized from this compound show good solubility in amide type polar aprotic solvents namely N, N’ dimethyl formamide (DMF), 1-methyl-2-pyrrolidone (NMP), N, N’ dimethyl acetamide (DMAc), dimethyl sulfoxide (DMSO) and are partly soluble in m-cresol, tetrahydrofuron (THF) . They have glass-transition temperatures in the range 207 °C-245 °C indicating their processability at these temperatures . The 10% weight loss temperatures as determined by the thermogravimetric analysis were more than 413 °C, indicating a good thermal stability .Applications De Recherche Scientifique

Colorimetric Sensing

A series of benzamide derivatives, synthesized through direct acylation reactions, demonstrated significant potential in colorimetric sensing, particularly for the detection of fluoride anions. One compound exhibited a drastic color change in response to fluoride ion concentration, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding suggests potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Anticancer Evaluation

Derivatives of naphthalene-based compounds have been evaluated for their anticancer properties. A study involving the synthesis and characterization of specific benzimidazole derivatives demonstrated activity against breast cancer cell lines. This research opens pathways for developing novel anticancer agents leveraging the structural properties of naphthalene derivatives (Salahuddin et al., 2014).

Material Science and Polymer Chemistry

Naphthalene derivatives have been utilized in synthesizing novel aromatic polyamides with enhanced thermal stability and solubility. These materials exhibit potential for advanced applications in electronics, coatings, and as components in high-performance polymers due to their good thermal stability and processability at elevated temperatures (Ghodke et al., 2021).

Synthesis and Characterization of Organic Compounds

Research into the synthesis and characterization of aromatic polyamides derived from diamines, including naphthalene derivatives, highlights the ongoing exploration of these compounds in developing novel materials with specific desirable properties like high thermal stability and solubility in various solvents. These studies contribute to the broader field of organic and polymer chemistry, offering insights into the design of new materials (Mehdipour‐Ataei et al., 2005).

Photophysical Properties Study

The study of novel fluorescent triazole derivatives synthesized from naphthylsulphonic acids showcases the potential of naphthalene-based compounds in developing new fluorescent materials. These compounds exhibit promising absorption and emission characteristics, suggesting applications in optical materials and sensors (Padalkar et al., 2015).

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications in various fields such as aerospace, military equipment, automotive industry, separation membranes, engineering plastics, and electronic instruments . There is also a need to increase their solubility to enhance their solution processability and expand their potential applications .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-23(2)21(25)16-7-10-18(11-8-16)22-20(24)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXUAALRAITDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

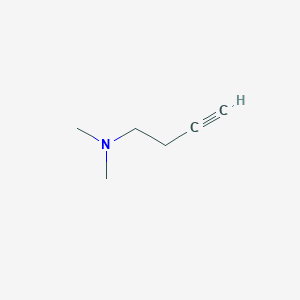

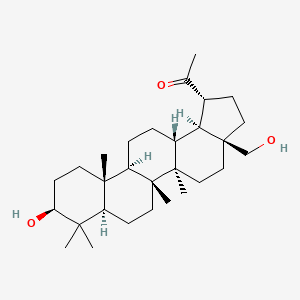

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

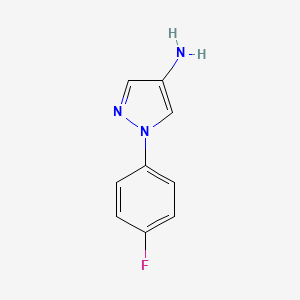

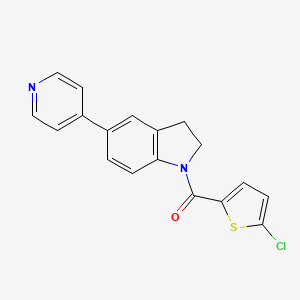

![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)

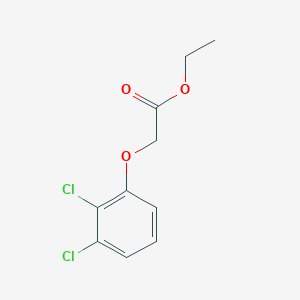

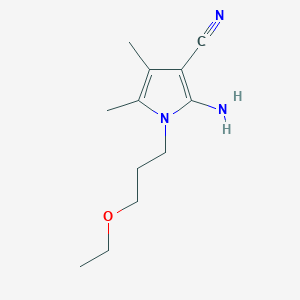

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)

![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)